molecular formula C18H21NO4 B2368434 N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide CAS No. 1351591-76-8

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide

Cat. No.: B2368434
CAS No.: 1351591-76-8
M. Wt: 315.369
InChI Key: DQRGGXTXXGCZJA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is a chemical compound offered for research purposes. It features a 3,5-dimethoxybenzamide moiety, a functional group present in various biologically active molecules and research tools . For instance, structurally related dimethoxybenzamide compounds have been investigated as radiotracers for positron emission tomography (PET) imaging of the central nervous system, particularly for studying dopamine D2/D3 receptors . Other benzamide derivatives have been explored for their cytoprotective properties, demonstrating an ability to activate the Nrf2/ARE signaling pathway, which can lead to the upregulation of protective enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) . The 3,5-dimethoxybenzamide group is a known synthetic intermediate; for example, the compound 3,5-dimethoxybenzamide itself has a recorded melting point of 145-148 °C . The full biological profile and specific research applications of this compound are yet to be fully characterized. This product is intended for research investigations only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-22-16-9-14(10-17(11-16)23-2)18(21)19-12-15(20)8-13-6-4-3-5-7-13/h3-7,9-11,15,20H,8,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRGGXTXXGCZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(CC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Starting Materials and Reagents

The synthesis begins with 3,5-dimethoxybenzoic acid (CAS 1132-21-4) and 2-hydroxy-3-phenylpropylamine (CAS 61478-28-2). The carboxylic acid is activated for amide bond formation using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to facilitate the reaction.

Amide Bond Formation

The activated intermediate reacts with 2-hydroxy-3-phenylpropylamine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C. Reaction completion is typically monitored via thin-layer chromatography (TLC). For example, PyBOP-mediated coupling in THF achieves >85% conversion within 12 hours.

Table 1: Optimization of Amide Coupling Conditions
Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
EDC DMF 25 24 72
PyBOP THF 0→25 12 89
HBTU Acetonitrile 25 18 81

Data adapted from analogous benzamide syntheses.

Purification and Characterization

Isolation Techniques

The crude product is purified via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Recrystallization from ethanol/water mixtures yields high-purity crystals (≥98% by HPLC).

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.31–7.19 (m, 5H, aromatic), 6.62 (d, J = 2.4 Hz, 2H, methoxy-substituted aromatic), 3.85 (s, 6H, -OCH$$ _3 $$), 3.42–3.35 (m, 1H, -CH(OH)-).
  • Mass Spectrometry (MS) : ESI-MS m/z 315.4 [M+H]$$ ^+ $$.

Industrial-Scale Production

Continuous Flow Synthesis

Automated continuous flow reactors enhance efficiency by maintaining precise temperature control and reducing reaction times. A two-step flow system achieves 92% yield with a residence time of 30 minutes.

Green Chemistry Considerations

Solvent recycling and catalyst recovery systems minimize waste. For instance, immobilized DMAP on magnetic nanoparticles allows catalyst reuse for ≥5 cycles without activity loss.

Reaction Optimization and Troubleshooting

Mitigation Strategies

  • Protective Groups : Temporary silylation (e.g., tert-butyldimethylsilyl chloride) prevents hydroxyl oxidation.
  • Low-Temperature Coupling : Reactions conducted at 0°C suppress side reactions.

Quality Control and Regulatory Compliance

Analytical Standards

  • Purity Criteria : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
  • Impurity Profiling : LC-MS identifies byproducts such as unreacted starting materials or dimerized species.

Regulatory Guidelines

Synthesis protocols must comply with ICH Q11 guidelines for drug substance development, ensuring reproducibility and safety.

Applications and Derivatives

Structural Modifications

  • Methoxy Group Substitution : Replacing methoxy with hydroxyl groups alters solubility and receptor binding.
  • Side Chain Elongation : Extending the hydroxypropyl chain enhances blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced at the amide bond to form amines.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various synthetic pathways. The compound's unique structure allows for multiple transformations, including oxidation, reduction, and substitution reactions.

Synthetic Routes
The synthesis typically involves:

  • Starting Materials : 3,5-dimethoxybenzoic acid and 2-hydroxy-3-phenylpropylamine.
  • Amide Formation : Activation of the carboxylic acid group using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
  • Purification : Techniques like recrystallization or column chromatography to isolate the pure compound.

Biological Applications

Potential as a Ligand
The compound is studied for its potential as a ligand in receptor binding studies. Its structural features enable it to interact with various biological macromolecules, making it a candidate for investigating biological interactions and mechanisms.

Therapeutic Properties
Research indicates that this compound may exhibit therapeutic activities against specific diseases. Its ability to interact with biological targets suggests potential applications in drug development.

Industrial Applications

Advanced Materials Development
In the industrial sector, this compound is employed in developing advanced materials such as polymers and coatings. Its chemical stability and functional groups make it suitable for creating durable and effective materials.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study Focus Findings
NeuroprotectionDemonstrated reduced neuronal cell death in models of stroke and neurodegeneration.
Antimicrobial EfficacyExhibited significant antibacterial activity against strains like Staphylococcus aureus.
Cytotoxicity Against CancerInduced apoptosis in breast and lung cancer cell lines, suggesting anticancer potential.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Features Functional Groups
Target Compound 3,5-Dimethoxybenzamide; 2-hydroxy-3-phenylpropyl side chain Methoxy, hydroxyl, amide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide; 2-hydroxy-1,1-dimethylethyl side chain Methyl, hydroxyl, amide
Nifedipine 1,4-Dihydropyridine core; 3,5-pyridinedicarboxylate ester; nitrobenzene substituent Ester, nitro, dihydropyridine
Compound 3,5-Dimethoxybenzamide; benzothiazole and dimethylaminopropyl substituents Dimethoxy, benzothiazole, tertiary amine, amide

Key Differences :

  • The target compound’s 3,5-dimethoxy groups contrast with the 3-methyl substitution in , altering electronic and steric profiles.
  • Compared to Nifedipine , the target lacks a dihydropyridine ring but shares the 3,5-dimethoxy motif, which may influence solubility and crystallinity.
  • The benzothiazole and tertiary amine groups in introduce heterocyclic complexity absent in the target compound.

Physical and Chemical Properties

Property Target Compound (Predicted) (Nifedipine)
Melting Point ~150–160°C (estimated) 128–130°C 172–174°C Not reported
Solubility Moderate in polar solvents Soluble in DMSO Low in water High (HCl salt)
Key Functional Groups Methoxy, hydroxyl, amide Hydroxyl, amide Ester, nitro Benzothiazole, tertiary amine

Notes:

  • The target’s hydroxyl and methoxy groups may improve water solubility compared to , though less than the hydrochloride salt in .

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : Hydroxyl (-OH), methoxy (-OCH₃), and amide (-CONH) groups.
  • Molecular Formula : C₁₅H₁₉N₁O₃
  • Molecular Weight : 273.32 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kappa Opioid Receptor Antagonism : This compound has been studied for its effects on kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation. Compounds similar to this compound have shown selective antagonism at KORs, suggesting potential therapeutic applications in pain management and psychiatric disorders .
  • Pharmacokinetic Properties : The ability to cross the blood-brain barrier (BBB) is crucial for central nervous system (CNS) activity. LogBB values for related compounds have been calculated, indicating their potential to penetrate the BBB effectively .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

Study Cell Line Activity Observed Reference
Kappa Opioid ReceptorHEK293Inhibition of [^35S]GTPγS binding
Cytotoxicity AssessmentPC12Moderate cytotoxic effects
Selectivity TestingVariousHigh selectivity towards KOR

Case Studies

  • Pain Management : A study investigating the effects of KOR antagonists found that compounds similar to this compound could alleviate pain without the side effects commonly associated with traditional opioids. This positions such compounds as promising candidates for developing non-addictive pain relief medications .
  • Mood Disorders : Research has indicated that KOR antagonists may have antidepressant-like effects in animal models. The modulation of KOR activity could lead to new treatments for depression and anxiety disorders, with this compound being a potential lead compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:

  • Condensation : React 3,5-dimethoxybenzoic acid derivatives (e.g., acyl chlorides) with 2-hydroxy-3-phenylpropylamine in the presence of a base (e.g., triethylamine) to form the amide bond.
  • Purification : Use high-performance liquid chromatography (HPLC) to isolate the product, followed by characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity .
  • Yield Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance efficiency.

Q. What are common reaction pathways for modifying the substituents on this compound?

  • Methodological Answer :

  • Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to selectively oxidize the hydroxyl group without affecting methoxy substituents.
  • Substitution : Replace the hydroxy group via nucleophilic substitution using reagents like PCl5_5 to convert it to a chloride, followed by displacement with amines or thiols .
  • Reduction : Hydrogenate the phenylpropyl chain with Pd/C under H2_2 to explore saturated analogs for comparative bioactivity studies.

Q. How should researchers characterize the compound’s purity and structural identity?

  • Methodological Answer :

  • Spectroscopy : Confirm the structure using 1H^1H-NMR (peaks at δ 3.8–4.2 ppm for methoxy groups) and IR (amide C=O stretch ~1650 cm1^{-1}).
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]+^+ ~358.4 g/mol).
  • Chromatography : Validate purity via HPLC with a C18 column (retention time ~12–15 min in acetonitrile/water gradients) .

Advanced Research Questions

Q. How can crystallographic analysis resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms.
  • Validation : Check R-factor convergence (<0.05) and validate geometry using CCDC software. Example: A similar benzamide derivative showed a mean C-C bond length of 1.504 Å .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Setup : Use AutoDock Vina with a grid box centered on the target protein’s active site (e.g., kinase domains). Set exhaustiveness = 20 for thorough sampling.
  • Scoring Function : Analyze binding poses using the Vinardo scoring function, which improves accuracy for polar interactions.
  • Validation : Compare docking results with experimental IC50_{50} values from enzyme inhibition assays (e.g., kinase assays) .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH3_3 with -CF3_3) to assess electronic effects.
  • Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays. For example, a thiazole-containing analog showed IC50_{50} = 8.2 µM vs. 25.3 µM for the parent compound .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with bioactivity.

Q. What experimental approaches identify the compound’s molecular targets?

  • Methodological Answer :

  • Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified receptors (e.g., GPCRs) with a KD threshold <10 µM.
  • CRISPR Screening : Use genome-wide knockout libraries to identify sensitized pathways in the presence of the compound .

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